molecular formula C16H13BrN4O3 B2423694 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-2-carbohydrazide CAS No. 957502-85-1

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-2-carbohydrazide

Cat. No.: B2423694
CAS No.: 957502-85-1
M. Wt: 389.209
InChI Key: VQALDGHPNMEVPF-UHFFFAOYSA-N
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Description

N’-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidinyl group bonded to a pyridinecarbohydrazide moiety, with a bromophenyl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions to form the intermediate 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl. This intermediate is then reacted with 2-pyridinecarbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that it binds effectively to the active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide stands out due to its unique combination of a pyrrolidinyl group and a pyridinecarbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c17-10-4-6-11(7-5-10)21-14(22)9-13(16(21)24)19-20-15(23)12-3-1-2-8-18-12/h1-8,13,19H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQALDGHPNMEVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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